molecular formula C14H16BFO3 B3419962 2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628703-39-8

2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3419962
CAS No.: 1628703-39-8
M. Wt: 262.09 g/mol
InChI Key: UUUWWMMFMOCSJJ-UHFFFAOYSA-N
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Description

2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a benzofuran ring substituted with a fluorine atom and a boronic ester moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination or nucleophilic substitution reactions.

    Formation of the Boronic Ester: The final step involves the reaction of the fluorinated benzofuran with a boronic ester precursor under suitable conditions, such as the use of a palladium catalyst and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced boronic esters or alcohols.

    Substitution: The fluorine atom and boronic ester moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Catalysts: Palladium catalysts, copper catalysts, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in drug discovery and development.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The boronic ester moiety can form reversible covalent bonds with nucleophilic sites in biomolecules, while the fluorinated benzofuran ring can engage in various non-covalent interactions. These interactions contribute to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a fluorinated benzofuran ring and a boronic ester moiety

Properties

IUPAC Name

2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(12(10)16)7-8-17-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUWWMMFMOCSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628703-39-8
Record name 2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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